molecular formula C17H8Cl2N4O B2655665 2-(2,4-dichlorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 866144-70-9

2-(2,4-dichlorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B2655665
CAS No.: 866144-70-9
M. Wt: 355.18
InChI Key: ZLOPHCUOGRWUBD-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with additional functional groups such as dichlorophenyl and furan rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and nitriles.

    Introduction of the furan ring: This step may involve coupling reactions such as Suzuki or Stille coupling.

    Attachment of the dichlorophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2N4O/c18-10-3-4-12(14(19)8-10)16-21-17-13(9-20)11(5-6-23(17)22-16)15-2-1-7-24-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOPHCUOGRWUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C3=NC(=NN3C=C2)C4=C(C=C(C=C4)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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